1,1,1,3,3,3-hexafluoro-2-(4-iodophenyl)propan-2-ol
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Overview
Description
1,1,1,3,3,3-Hexafluoro-2-(4-iodophenyl)propan-2-ol is an organic compound characterized by the presence of six fluorine atoms and an iodine atom attached to a phenyl ring. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
The synthesis of 1,1,1,3,3,3-hexafluoro-2-(4-iodophenyl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with hexafluoropropylene and 4-iodophenyl compounds.
Reaction Conditions: The reaction involves the formation of hexafluoroacetone, which is then subjected to hydrogenation in the presence of a suitable catalyst to yield the desired product.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability of the process.
Chemical Reactions Analysis
1,1,1,3,3,3-Hexafluoro-2-(4-iodophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents and conditions used.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions: Common reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium iodide for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products: The major products formed from these reactions include hexafluoroacetone derivatives, alcohols, and substituted phenyl compounds.
Scientific Research Applications
1,1,1,3,3,3-Hexafluoro-2-(4-iodophenyl)propan-2-ol has a wide range of scientific research applications:
Biology: The compound’s unique properties make it useful in biochemical studies, including enzyme inhibition and protein folding research.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-hexafluoro-2-(4-iodophenyl)propan-2-ol involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, through its fluorinated and iodinated functional groups.
Pathways Involved: The pathways involved include inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways.
Effects: These interactions result in changes in biochemical processes, such as enzyme inhibition, protein folding, and cellular signaling, which are exploited in scientific research and therapeutic applications.
Comparison with Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-(4-iodophenyl)propan-2-ol can be compared with other similar compounds:
Similar Compounds: Compounds such as 1,1,1,3,3,3-hexafluoro-2-propanol, 1,1,1,3,3,3-hexafluoro-2-methyl-2-propanol, and hexafluoro-2-(4-vinylphenyl)propan-2-ol share structural similarities
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1214788-34-7 |
---|---|
Molecular Formula |
C9H5F6IO |
Molecular Weight |
370 |
Purity |
95 |
Origin of Product |
United States |
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